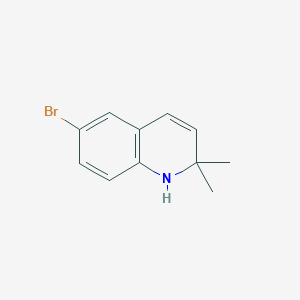

6-bromo-2,2-dimethyl-1H-quinoline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-1H-quinoline typically involves the bromination of 2,2-dimethyl-1,2-dihydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 participates in nucleophilic substitution under specific conditions.

Example Reactions:

-

Amination : Reacting with amines (e.g., pyrrolidine) in polar aprotic solvents (DMF, DMSO) at 90–100°C yields 6-amino derivatives .

-

Hydrazine Substitution : Treatment with hydrazine hydrate in ethanol at reflux introduces a hydrazine group, forming intermediates for hydrazone synthesis .

Mechanism:

The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the electron-deficient quinoline ring facilitates nucleophilic attack at the brominated position.

Key Data:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Amination | DMF, 90°C, 6h | 93% | |

| Hydrazination | Ethanol, reflux, 4h | 57% |

Cross-Coupling Reactions

The bromine atom serves as a site for transition-metal-catalyzed cross-couplings.

Examples:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 6 .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines using Pd catalysts .

Mechanism:

Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation or amine coordination and reductive elimination.

Key Data:

| Coupling Type | Catalyst | Ligand | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | - | 62% | |

| Buchwald | Pd₂(dba)₃ | Xantphos | 76% |

Lithiation and Functionalization

Directed ortho-metallation (DoM) enables functionalization at specific ring positions.

Example:

-

Carboxylation : Lithiation at the bromine position using n-BuLi, followed by CO₂ quenching, yields carboxylic acid derivatives .

Mechanism:

Lithiation generates a stabilized aryl lithium species, which reacts with electrophiles like CO₂ to form carboxylated products.

Conditions:

Oxidation and Reduction

The dimethyl group and quinoline ring undergo redox reactions.

Oxidation:

-

Methyl Group Oxidation : Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids, though steric hindrance may limit efficiency.

Reduction:

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative.

Ring Modification Reactions

Chlorination:

Treatment with POCl₃ replaces hydroxyl or carbonyl oxygen with chlorine, forming 6-bromo-4-chloroquinoline derivatives .

Conditions:

Stability and Reactivity Trends

Scientific Research Applications

Chemical Synthesis Applications

6-Bromo-2,2-dimethyl-1H-quinoline serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom enhances reactivity, making it suitable for various chemical transformations. Some notable applications include:

- Synthesis of Quinoline Derivatives : The compound can be utilized to create a range of substituted quinolines, which are valuable in medicinal chemistry for their biological activities.

- Pharmaceutical Development : It plays a role in developing new drugs by serving as a scaffold for designing molecules with specific biological activities .

Biological Applications

The biological significance of this compound is highlighted by its involvement in pharmacological research. Key applications include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial properties against various pathogens, including bacteria like Staphylococcus aureus and Escherichia coli .

- Anticancer Research : Quinoline derivatives have been studied for their anticancer properties, with this compound being a potential lead compound for developing anticancer agents . The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer therapeutics.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its applications include:

- Manufacturing of Specialty Chemicals : The compound is employed in producing chemicals required for various industrial processes, leveraging its unique chemical properties to enhance product performance.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for quinoline derivatives | Enhances reactivity due to bromine substitution |

| Biological Research | Antimicrobial and anticancer activity | Broad-spectrum efficacy against pathogens |

| Industrial Production | Specialty chemicals manufacturing | Used in various chemical processes |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several quinoline derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

Research focusing on the anticancer effects of quinoline derivatives highlighted the role of this compound in inhibiting cancer cell proliferation. In vitro studies showed that modifications to the quinoline structure could enhance its efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-1H-quinoline involves its interaction with various molecular targets and pathways. The bromine atom and the quinoline ring system play crucial roles in its biological activity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-1,2-dihydroquinoline: Lacks the bromine atom, leading to different reactivity and biological activity.

6-Chloro-2,2-dimethyl-1,2-dihydroquinoline: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

6-Fluoro-2,2-dimethyl-1,2-dihydroquinoline: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.

Uniqueness

6-bromo-2,2-dimethyl-1H-quinoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties . The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic and research applications .

Biological Activity

6-Bromo-2,2-dimethyl-1H-quinoline is a heterocyclic compound that belongs to the quinoline family. Its unique structure, characterized by a fused benzene and pyridine ring with a bromine substituent at the 6-position, contributes to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrN

- Molecular Weight : 214.07 g/mol

- Boiling Point : Varies based on purity and environmental conditions

Biological Activity Overview

This compound has been investigated for its interactions with various biological targets, leading to significant findings in medicinal chemistry.

1. Enzyme Inhibition

One of the notable activities of this compound is its inhibition of steroid 5α-reductase types. This enzyme is crucial in the metabolism of androgens and plays a role in conditions such as:

- Androgenetic Alopecia : Hair loss condition influenced by male hormones.

- Benign Prostatic Hyperplasia (BPH) : Non-cancerous enlargement of the prostate gland.

The inhibition of this enzyme suggests potential therapeutic applications in treating these conditions .

2. Anticancer Properties

Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : SK-N-MC neuroepithelioma cells showed reduced proliferation when treated with this compound.

Studies have indicated that structural modifications can enhance its potency against cancer cells. The structure-activity relationship (SAR) between chemical structure and biological effects is critical for developing more effective derivatives .

Comparative Analysis of Similar Compounds

The following table highlights how this compound compares to other brominated quinolines:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromoquinoline | Bromine at position 5 | Different position affects reactivity |

| 6-Iodoquinoline | Iodine at position 6 | Heavier halogen influences solubility |

| 4-Bromoquinolinyl | Bromine at position 4 | Different substitution pattern |

| This compound | Bromine at position 6 with dimethyl groups | Enhanced enzyme inhibition and anticancer activity |

The unique positioning of the bromine atom and additional methyl groups in this compound provides distinct chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological effects of quinoline derivatives, including:

- Photosynthesis Inhibition : A study tested various quinoline analogues for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. This indicates potential ecological impacts or applications in herbicides .

- Antiproliferative Activity : Research involving structural modifications showed that certain derivatives of quinolines could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Lipophilicity Studies : The lipophilicity of novel compounds was measured using RP-HPLC methods, illustrating relationships between chemical structure and biological activity .

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPXJEMABNJWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(N1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.